molecular formula C11H19N B2651040 1-Ethylcyclooctyl cyanide CAS No. 65755-78-4

1-Ethylcyclooctyl cyanide

Cat. No.: B2651040
CAS No.: 65755-78-4
M. Wt: 165.28
InChI Key: FDASUTVFGIKANJ-UHFFFAOYSA-N
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Description

1-Ethylcyclooctyl cyanide is a chemical compound belonging to the class of nitriles. It is characterized by the presence of a cyano group (-CN) attached to an ethyl-substituted cyclooctane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethylcyclooctyl cyanide can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 1-ethylcyclooctyl halides with sodium or potassium cyanide in an ethanol solution. The reaction typically requires heating under reflux conditions to facilitate the substitution of the halogen with the cyano group .

Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Ethylcyclooctyl cyanide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to primary amines or other reduced forms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium or potassium cyanide in ethanol, heated under reflux.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a suitable catalyst.

Major Products Formed:

    Nitriles: From nucleophilic substitution.

    Carboxylic Acids: From oxidation.

    Amines: From reduction.

Scientific Research Applications

1-Ethylcyclooctyl cyanide has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethylcyclooctyl cyanide involves its interaction with various molecular targets. The cyano group can participate in nucleophilic substitution reactions, forming covalent bonds with electrophilic centers in target molecules. This interaction can modulate the activity of enzymes or other proteins, leading to specific biological effects .

Comparison with Similar Compounds

1-Ethylcyclooctyl cyanide can be compared with other nitriles, such as:

    Benzyl Cyanide: Similar in undergoing nucleophilic substitution but differs in its aromatic structure.

    Cyclohexyl Cyanide: Similar in its cyclic structure but differs in ring size and substitution pattern.

    Phenylacetonitrile: Similar in containing a cyano group but differs in its phenyl substitution

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethylcyclooctane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N/c1-2-11(10-12)8-6-4-3-5-7-9-11/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDASUTVFGIKANJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCCCCC1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Sodium (3.7 g, 0.16 mole) was added to liquid ammonia (300 ml.) at 35° C. A catalytic amount of ferric nitrate was then added. After the solution had become grey in colour, ethyl bromide (17.4 g, 0.16 mole) and cyclooctyl cyanide (20.0 g, 0.14 mole) were added very slowly. The liquid ammonia was then allowed to evaporate over a period of 20 hours. Benzene and then water were added to the residue. The benzene layer was dried (MgSO4) and distilled to give 1-ethylcyclooctyl cyanide, bp. 130°-132°/17 mm.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
ferric nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17.4 g
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

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